Amino(pyridin-2-yl)methanesulfonic acid
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Overview
Description
Amino(pyridin-2-yl)methanesulfonic acid is an organic compound that features a pyridine ring substituted with an amino group and a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(pyridin-2-yl)methanesulfonic acid typically involves the reaction of 2-aminopyridine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Amino(pyridin-2-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
Amino(pyridin-2-yl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Amino(pyridin-2-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(pyridin-2-yl)benzamide: This compound has a similar structure but includes a benzamide group instead of a methanesulfonic acid group.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: This compound features a bicyclic structure with a methanesulfonic acid group.
Uniqueness
Amino(pyridin-2-yl)methanesulfonic acid is unique due to its combination of a pyridine ring with both an amino group and a methanesulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O3S |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
amino(pyridin-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-6(12(9,10)11)5-3-1-2-4-8-5/h1-4,6H,7H2,(H,9,10,11) |
InChI Key |
XBEHZYZWYATBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(N)S(=O)(=O)O |
Origin of Product |
United States |
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